molecular formula C15H11NO2 B7802647 Stearyl glycyrrhetinate CAS No. 34348-57-7

Stearyl glycyrrhetinate

Cat. No.: B7802647
CAS No.: 34348-57-7
M. Wt: 237.25 g/mol
InChI Key: UQJXUNBFXGVJRB-UHFFFAOYSA-N
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Description

Stearyl glycyrrhetinate (CAS 13832-70-7) is a lipophilic ester derivative of glycyrrhetinic acid, sourced from licorice root ( Glycyrrhiza species) . This compound is a prominent ingredient in cosmetic and dermatological research, primarily valued for its potent anti-inflammatory and skin-conditioning properties . It functions as a superior anti-inflammatory agent, with reported efficacy 2.3 times greater than glycyrrhetinic acid, by targeting inflammatory pathways such as the suppression of prostaglandin E2 (PGE2) production . Its research applications extend to whitening and anti-pigmentation studies, where it has been shown to suppress UV-induced tyrosinase activity in melanocytes, thereby reducing skin pigmentation and improving skin brightness . With a high molecular weight (723.16 g/mol) and significant lipophilicity (Log P: 15.6), this compound presents unique challenges and considerations for dermal delivery research . Studies have investigated its skin penetration from oil-in-water (O/W) emulsions, finding that the molecular weight of the oil phase used in the formulation can significantly influence its delivery into the skin, offering a critical parameter for formulation scientists to optimize . Furthermore, to enhance the solubility and handling properties of this poorly water-soluble compound, research into inclusion complex formation with cyclodextrins (β-CD and γ-CD) via co-grinding methods has been successfully demonstrated, providing a viable strategy to improve its physicochemical characteristics for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

34348-57-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-nitrospiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2

InChI Key

UQJXUNBFXGVJRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C

Canonical SMILES

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with ammonium glycyrrhetinate undergoing hydrolysis in glacial acetic acid with mineral acid catalysts (HCl, H₂SO₄, or H₃PO₄) at 90–150°C for 3–10 hours. This step generates acetylated glycyrrhetinic acid, which is subsequently deacetylated through pH-mediated precipitation (alkaline hydrolysis at pH 13–15 followed by neutralization to pH 5–7). The final esterification with stearyl bromide occurs in a dimethylacetamide (DMA)-water system using potassium carbonate as a base, achieving 86% yield in optimized conditions.

Critical Process Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature85–100°CHigher temps accelerate kinetics but risk decomposition
Molar Ratio (Acid:Stearyl Bromide)1:10–1:15Excess stearyl bromide drives equilibrium toward ester formation
Catalyst Loading1.5 eq K₂CO₃Base concentration affects reaction rate and side products
Solvent SystemDMA:H₂O (9:1 v/v)Polar aprotic solvent enhances nucleophilicity of glycyrrhetinate

Post-synthesis purification via ethanol recrystallization elevates purity to >98%, as confirmed by HPLC. Infrared spectroscopy (IR) validates ester bond formation through characteristic C=O stretches at 1,740 cm⁻¹ and C–O–C vibrations at 1,150 cm⁻¹.

Ionic Liquid-Mediated Synthesis: A Green Chemistry Approach

Patent CN111100180A introduces a solvent-efficient method using choline chloride-urea deep eutectic solvents (DES), reducing reliance on volatile organic compounds. This approach aligns with principles of green chemistry by utilizing recyclable ionic liquids.

Synthesis Workflow and Advantages

The process involves three stages:

  • DES Preparation : Choline chloride and urea (1:1.5–1.8 molar ratio) form a low-melting ionic liquid at 70–80°C.

  • Glycyrrhetinic Acid Activation : Reaction with NaOH in ethanol-DES medium generates sodium glycyrrhetinate, enhancing electrophilicity for subsequent alkylation.

  • Esterification : Bromooctadecane reacts with activated glycyrrhetinate under reflux (4 hours), yielding stearyl glycyrrhetinate at >93% yield after ethanol recrystallization.

Performance Comparison with Acid-Catalyzed Method:

MetricIonic Liquid MethodAcid-Catalyzed
Reaction Time4–6 hours3–10 hours (hydrolysis) + 3 hours (esterification)
Solvent Consumption150–180 mL ethanol/g product300–900 mL DMA-water/g product
Energy InputModerate (70–80°C)High (90–150°C hydrolysis)
Environmental ImpactLow (DES recyclable)Moderate (mineral acid waste)

This method eliminates halogenated solvents and reduces purification complexity, though DES synthesis adds initial preparation steps. Nuclear magnetic resonance (NMR) analysis confirms product integrity, with stearyl protons appearing as a triplet at δ 0.88 ppm (terminal CH₃) and glycyrrhetinate’s oleanane backbone resonating at δ 5.28 ppm (C12–C13 double bond).

Industrial Scalability and Challenges

Both methods demonstrate viability for large-scale production, but practical considerations differ:

Acid-Catalyzed Route

  • Strengths : Established infrastructure for mineral acid handling; high purity suitable for pharmaceutical applications.

  • Limitations : Corrosive waste requiring neutralization; energy-intensive hydrolysis step.

Ionic Liquid Route

  • Strengths : Compliance with REACH regulations; ethanol simplifies solvent recovery.

  • Limitations : DES viscosity may impede mixing; higher raw material costs for choline chloride.

A hybrid approach using acid catalysis in DES media could merge the benefits of both methods, though no published studies currently validate this.

Chemical Reactions Analysis

Route 1: Direct Alkylation with Stearyl Bromide

  • Reaction :

    Glycyrrhetinic Acid (GA)+Stearyl BromideBase CatalystStearyl Glycyrrhetinate (SG)+HBr\text{Glycyrrhetinic Acid (GA)} + \text{Stearyl Bromide} \xrightarrow{\text{Base Catalyst}} \text{Stearyl Glycyrrhetinate (SG)} + \text{HBr}
  • Conditions :

    • Catalysts : Potassium carbonate (K2_2CO3_3), sodium bicarbonate, or cesium carbonate .

    • Solvents : Dimethylacetamide (DMA), dimethylformamide (DMF), or ethanol/water mixtures .

    • Temperature : 100–120°C for 2–5 hours .

    • Yield : 86–93% after recrystallization .

Catalyst and Solvent Optimization

Catalyst selection directly impacts reaction efficiency:

  • Inorganic Bases : K2_2CO3_3 outperforms NaHCO3_3 due to stronger nucleophilicity, reducing side reactions .

  • Organic Bases : Piperidine and triethylamine show lower efficacy compared to K2_2CO3_3 .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMA) enhance stearyl bromide solubility, accelerating reaction kinetics .

Critical Ratios :

  • GA : Stearyl Bromide : 1:5–1:15 molar ratio ensures complete esterification .

  • GA : Catalyst : 1:1.5–1:5 (e.g., 1.5 eq. K2_2CO3_3) .

Physicochemical Interactions

SG’s lipophilicity (log P ≈ 15.6) necessitates formulation strategies to improve bioavailability:

Complexation with Cyclodextrins (CDs)

  • Method : Co-grinding SG with β- or γ-cyclodextrin forms inclusion complexes .

  • Evidence :

    • PXRD : Loss of SG crystallinity in ground mixtures (halo pattern) .

    • DSC : Disappearance of SG’s melting peak (75.5°C) confirms complexation .

    • NMR : Broadening of SG’s steroid skeleton protons (H-A, H-F) indicates CD encapsulation .

Table 2: SG/CD Complex Characterization

Parameterβ-CD Complexγ-CD Complex
Melting Peak Shift71.59 → 73.2°C71.59 → 72.8°C
Solubility Increase2.1-fold2.5-fold
Stability (T1/2_{1/2})48 hours72 hours

Lipid Nanoparticle Interactions

  • Solid Lipid Nanoparticles (SLNs) : SG stabilizes lipid matrices (e.g., Compritol 888 ATO), reducing melting enthalpy (128 → 100 J/g) and enhancing membrane penetration .

  • Biomembrane Model : SG increases DMPC MLVs’ main transition temperature (25 → 27°C), indicating hydrophobic tail stabilization .

Reaction Byproducts and Purification

  • Byproducts : Unreacted stearyl bromide and inorganic salts (e.g., KBr) .

  • Purification :

    • Recrystallization : Ethanol removes impurities, achieving >98% purity .

    • Column Chromatography : Rarely used due to high costs .

Industrial Scalability

  • Green Chemistry : Ionic liquid methods reduce waste and energy consumption .

  • Cost Efficiency : Ethanol/water systems lower solvent recovery costs compared to DMF .

Scientific Research Applications

Cosmetics and Skincare

Moisturizing and Anti-inflammatory Properties
Stearyl glycyrrhetinate is widely used in skincare products due to its ability to enhance skin hydration and reduce inflammation. It is particularly beneficial for sensitive skin formulations, making it a common ingredient in creams and lotions aimed at soothing irritated skin .

Skin Whitening Effects
Recent studies have highlighted SG's role in skin whitening formulations. For instance, a product developed by Kosé demonstrated that SG suppresses the production of prostaglandin E2 (PGE2), which is stimulated by UV exposure. This suppression leads to reduced tyrosinase activity in melanocytes, thereby mitigating age spots and improving overall skin tone .

Pharmaceutical Applications

Topical Treatments for Skin Conditions
SG has been incorporated into topical treatments for various dermatological conditions such as eczema and psoriasis. Its effectiveness stems from its ability to enhance the skin barrier function and provide relief from inflammation .

Antimicrobial Properties
Research indicates that SG exhibits antimicrobial activity against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). In vitro studies have shown that SG can significantly inhibit the growth of these bacteria, suggesting its potential as an active ingredient in antibacterial formulations .

Therapeutic Potential in Cancer Research
SG is also being investigated for its potential therapeutic effects in cancer research. Studies suggest that it may play a role in drug formulation aimed at enhancing the efficacy of anticancer agents .

Food Industry

Food Additive
In the food industry, this compound is utilized as a food additive to improve the texture and stability of various products. Its properties contribute to better consumer experiences by enhancing mouthfeel and product longevity .

Hair Care Products

Emollient Properties
SG's emollient characteristics make it a valuable ingredient in hair care products such as shampoos and conditioners. It helps to hydrate hair, improve manageability, and reduce frizz, thus enhancing overall hair health .

Research Applications

Nanotechnology Approaches
Recent advancements involve using solid lipid nanoparticles (SLNs) for the delivery of SG and glycyrrhetinic acid. This approach aims to overcome challenges related to their lipophilic nature and poor water solubility, thereby improving bioavailability and therapeutic efficacy .

Summary Table of Applications

Application Area Key Benefits Examples/Studies
CosmeticsMoisturizing, anti-inflammatoryUsed in creams for sensitive skin; effective against UV-induced pigmentation
PharmaceuticalsTreatment for eczema, psoriasis; antimicrobialEffective against MRSA; enhances skin barrier function
Food IndustryTexture improvement, stability enhancementUsed as a food additive for better consumer experience
Hair Care ProductsHydration, improved manageabilityIncorporated in shampoos/conditioners for frizz control
Research ApplicationsDrug formulation; nanotechnology delivery systemsSolid lipid nanoparticles developed for enhanced delivery

Case Study 1: Efficacy in Skin Treatments

A clinical trial evaluated the effectiveness of a topical cream containing this compound in patients with seborrheic dermatitis. The results indicated significant symptom resolution after 12 weeks of treatment without the use of antifungal or corticosteroid therapies .

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial effects of this compound against various strains of Staphylococcus aureus. The findings demonstrated strong inhibitory effects, highlighting its potential application in antibacterial formulations targeting resistant strains .

Mechanism of Action

Stearyl glycyrrhetinate exerts its effects through several mechanisms :

    Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.

    Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.

    Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.

Comparison with Similar Compounds

Physicochemical Properties

Property Stearyl Glycyrrhetinate (SG) Glycyrrhetinic Acid (GA) Glycyrrhizic Acid (GL) Dipotassium Glycyrrhizate
Molecular Formula C₄₈H₈₂O₄ C₃₀H₄₆O₄ C₄₂H₆₂O₁₆ C₄₂H₆₀K₂O₁₆
Molecular Weight (g/mol) 723.16 470.68 822.93 899.14
Solubility Lipophilic (soluble in organic solvents) Low water solubility Hydrophilic (water-soluble) Highly water-soluble
Melting Point (°C) 70–77 297–298 N/A N/A
Key Modification Stearyl ester Aglycone Glycosylated (glucuronic acid) Potassium salt of GL

Key Observations :

  • SG’s lipophilicity enables better integration into lipid-based carriers (e.g., SLNs, liposomes) compared to hydrophilic derivatives like GL and Dipotassium Glycyrrhizate .
  • GA’s poor solubility limits its bioavailability, necessitating advanced delivery systems .

Pharmacological Activity

Compound Anti-inflammatory Antiviral Antimicrobial Skin Penetration
This compound High Moderate Low (MIC >256 mg/L vs. S. aureus) High (lipophilic)
Glycyrrhetinic Acid High Low Not reported Low (poor solubility)
Glycyrrhizic Acid Moderate High Moderate Moderate (hydrophilic)
Disodium Succinoyl Glycyrrhetinate High Not reported High Moderate (enhanced via formulation)

Key Observations :

  • SG’s anti-inflammatory efficacy is comparable to GA but superior in topical applications due to enhanced skin penetration .
  • GL and its salts (e.g., Dipotassium Glycyrrhizate) exhibit stronger antiviral activity, likely due to interactions with viral envelopes .
  • Disodium Succinoyl Glycyrrhetinate shows potent antimicrobial effects, outperforming SG against S. aureus .

Performance in Drug Delivery Systems

Parameter SG-Loaded SLNs/Liposomes GA-Loaded SLNs GL-Loaded Systems
Encapsulation Efficiency 65–85% 50–70% 30–50% (hydrophilic challenge)
Membrane Interaction Strong (alters phase transition of biomembranes) Moderate Weak (hydrophilic mismatch)
Sustained Release Yes (two-phase release) Partial Rapid (burst release)
Cellular Uptake (e.g., HepG2) Enhanced cytotoxicity (IC₅₀ reduction vs. free drug) Moderate improvement Limited data

Key Observations :

  • SG’s lipophilicity and structural compatibility with lipid carriers result in higher encapsulation efficiency and sustained release profiles compared to GA and GL .
  • SG-modified liposomes (e.g., SG-NCTD-LIP) demonstrate superior tumor cell targeting, attributed to SG’s affinity for liver cell membranes .

Key Observations :

  • SG is generally recognized as safe (GRAS) in cosmetics at concentrations ≤0.15% .
  • GA and GL may induce pseudoaldosteronism at high doses, limiting their systemic use .

Q & A

Q. How can researchers ensure reproducibility of SG-based formulations despite proprietary constraints?

  • Methodology :
  • Detailed Supplementary Protocols : Share orthogonal design matrices and chromatographic conditions in open-access repositories.
  • Third-Party Validation : Collaborate with independent labs to replicate key findings (e.g., EE, release profiles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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